Trodusquemine

Catalog No.
S003638
CAS No.
186139-09-3
M.F
C37H72N4O5S
M. Wt
685.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trodusquemine

CAS Number

186139-09-3

Product Name

Trodusquemine

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate

Molecular Formula

C37H72N4O5S

Molecular Weight

685.1 g/mol

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Synonyms

3-N-1(spermine)-7, 24-dihydroxy-5-cholestane 24-sulfate, 3beta-N-1(spermine)-7alpha, 24R-dihydroxy-5alpha-cholestane 24-sulfate, MSI 1436, MSI1436, trodusquemine

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C

Description

The exact mass of the compound Trodusquemine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Obesity Effects:

Studies in mice suggest that Trodusquemine might play a role in weight management. Research has shown that it inhibits an enzyme called Protein Tyrosine Phosphatase 1B (PTP1B) []. This enzyme regulates fat cell metabolism, and its inhibition by Trodusquemine appears to promote fat loss specifically in adipose tissue, without affecting muscle mass []. However, more research, particularly in humans, is needed to confirm these findings and understand the long-term safety and efficacy of Trodusquemine for weight management.

Other Potential Applications:

Limited research suggests Trodusquemine might have broader implications. Some studies have explored its potential effects on:

  • Catecholamines: Trodusquemine might influence the levels of catecholamines, hormones involved in energy metabolism and blood pressure regulation []. However, further investigation is needed to clarify its specific effects.
  • Other Diseases: There's preliminary research on Trodusquemine's potential role in other conditions like diabetes, but the data is scarce and requires further exploration [].

Trodusquemine is classified as a spermine metabolite of cholesterol, with the chemical formula C₃₇H₇₂N₄O₅S. It has a molecular weight of approximately 685.07 g/mol and is characterized by its complex structure that includes multiple nitrogen atoms, which contribute to its biological activity . This compound is known to inhibit protein tyrosine phosphatase 1B, a key regulator in various cellular signaling pathways, thereby influencing metabolic processes such as insulin sensitivity and energy expenditure .

Trodusquemine's primary mechanism of action is through the inhibition of PTP1B. This enzyme plays a role in regulating insulin signaling and cellular growth. By inhibiting PTP1B, Trodusquemine can potentially improve insulin sensitivity, leading to better blood sugar control []. Additionally, it might suppress appetite and reduce fat accumulation by modulating specific pathways in the brain [].

Extensive safety data on Trodusquemine is not yet available. Early studies suggest good tolerability in animal models [, ]. However, further research is needed to determine its safety profile in humans, including potential side effects and interactions with other medications.

, particularly those involving protein interactions. It has been shown to inhibit the aggregation of misfolded proteins, such as alpha-synuclein and amyloid-beta oligomers, by displacing these toxic aggregates from cellular membranes . The compound's ability to modulate lipid-induced nucleation and fibril amplification reactions in protein aggregation processes highlights its role as a potential therapeutic agent in neurodegenerative diseases .

The biological activity of trodusquemine is extensive:

  • Inhibition of Protein Aggregation: Trodusquemine effectively reduces the cytotoxicity associated with oligomers of alpha-synuclein and amyloid-beta by preventing their aggregation .
  • Stimulation of Tissue Regeneration: Animal studies indicate that trodusquemine can stimulate the regeneration of cardiac and other tissues, suggesting its potential in regenerative medicine .
  • Metabolic Effects: It influences neuropeptide expression linked to weight loss and enhances insulin sensitivity through central and peripheral mechanisms .

The synthesis of trodusquemine involves complex multi-step organic reactions. While specific detailed synthetic routes are not extensively documented in the literature, it typically begins with cholesterol derivatives. Key steps may include:

  • Functionalization of Cholesterol: Modifications to introduce amino groups and sulfation.
  • Reduction and Protection Steps: Various reduction reactions to achieve desired functional groups while protecting sensitive sites during synthesis .

Trodusquemine has several promising applications:

  • Therapeutic Agent for Neurodegenerative Diseases: Its ability to inhibit protein aggregation positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Metabolic Disorders: Due to its effects on insulin sensitivity and energy expenditure, it may have applications in obesity management and metabolic syndrome treatment .
  • Regenerative Medicine: Trodusquemine's regenerative properties make it a potential candidate for therapies aimed at tissue repair following injury or disease .

Interaction studies have demonstrated that trodusquemine can interact with various cellular components:

  • Cell Membrane Protection: It protects cells from damage caused by toxic protein aggregates by displacing them from membranes rather than altering their structure directly .
  • Modulation of Signaling Pathways: By inhibiting protein tyrosine phosphatase 1B, trodusquemine influences multiple signaling pathways related to metabolism and cellular growth .

Several compounds share structural or functional similarities with trodusquemine. Notable examples include:

Compound NameStructure TypeKey Activity
SqualamineAminosterolAntimicrobial properties; inhibits cancer cell growth
SpermidinePolyamineInvolved in cellular growth; regulates apoptosis
PutrescinePolyamineRole in cell division; involved in stress response

Uniqueness of Trodusquemine

Trodusquemine's uniqueness lies in its dual role as both an inhibitor of toxic protein aggregation and a modulator of metabolic pathways. Unlike squalamine, which primarily exhibits antimicrobial activity, or spermidine, which focuses on cellular growth regulation, trodusquemine's multifaceted actions make it a versatile candidate for addressing complex diseases associated with protein misfolding and metabolic dysregulation.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

684.52234258 g/mol

Monoisotopic Mass

684.52234258 g/mol

Heavy Atom Count

47

Appearance

Solid powder

UNII

KKC12PIF16

Drug Indication

Investigated for use/treatment in obesity and diabetes mellitus type 2.

Pharmacology

Trodusquemine is a naturally-occurring cholestane and non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), with potential hypoglycemic, anti-diabetic, anti-obesity, and antineoplastic activities. Upon administration, trodusquemine selectively targets and inhibits PTP1B, thereby preventing PTP1B-mediated signaling. This prevents the dephosphorylation of the insulin receptor, which improves insulin signaling and insulin sensitivity, and decreases blood glucose levels. In susceptible cancer cells, inhibition of PTP1B causes a reduction of tumor cell proliferation. In addition, as trodusquemine can cross the blood-brain barrier (BBB), it centrally suppresses appetite and causes weight loss. PTP1B, a tyrosine phosphatase, is elevated in certain cancer cells; it is specifically upregulated in human epidermal growth factor receptor 2 (HER2)-driven cancers where it promotes cell growth, and is correlated with a poor prognosis and increased metastatic potential. In diabetes, PTP1B upregulation plays a major role in insulin resistance.

Mechanism of Action

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PTPN1 [HSA:5770] [KO:K05696]

Other CAS

186139-09-3

Wikipedia

Trodusquemine

Dates

Modify: 2023-09-13
1: Roitman MF, Wescott S, Cone JJ, McLane MP, Wolfe HR. MSI-1436 reduces acute
food intake without affecting dopamine transporter activity. Pharmacol Biochem
Behav. 2010 Nov;97(1):138-43. doi: 10.1016/j.pbb.2010.05.010. Epub 2010 May 15.
PubMed PMID: 20478327; PubMed Central PMCID: PMC2945616.


2: Lantz KA, Hart SG, Planey SL, Roitman MF, Ruiz-White IA, Wolfe HR, McLane MP.
Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss
in diet-induced obese mice. Obesity (Silver Spring). 2010 Aug;18(8):1516-23. doi:
10.1038/oby.2009.444. Epub 2010 Jan 14. PubMed PMID: 20075852.

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